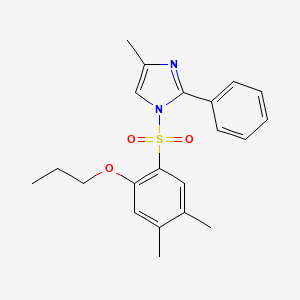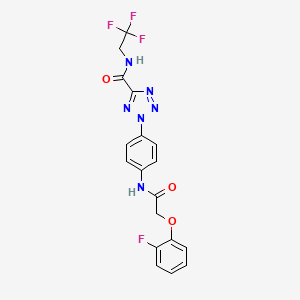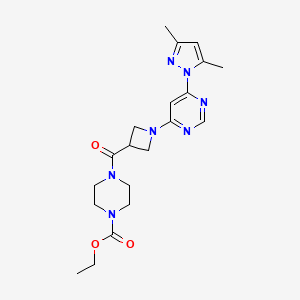![molecular formula C11H19NO5 B2795833 1-[(Tert-butoxy)carbonyl]-3-methoxypyrrolidine-3-carboxylic acid CAS No. 1784095-47-1](/img/structure/B2795833.png)
1-[(Tert-butoxy)carbonyl]-3-methoxypyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(Tert-butoxy)carbonyl]-3-methoxypyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1784095-47-1 . It has a molecular weight of 245.28 . The compound is stored at room temperature and has a purity of 95%. It is in the form of an oil .
Synthesis Analysis
The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C11H19NO5/c1-10(2,3)17-9(15)12-6-5-11(7-12,16-4)8(13)14/h5-7H2,1-4H3,(H,13,14) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The compound is in the form of an oil and is stored at room temperature . It has a molecular weight of 245.28 .Scientific Research Applications
Odor Detection and Chemical Interactions
Research has explored the detection of mixtures of carboxylic acids, including similar compounds to 1-[(Tert-butoxy)carbonyl]-3-methoxypyrrolidine-3-carboxylic acid, and their interactions with various odorants. The study focused on understanding the summation of these acids with other compounds, revealing that the interaction can vary significantly based on the structure and properties of the acids involved (Miyazawa et al., 2009).
Chemical Synthesis and Biological Activity
Carboxylic acid derivatives have been synthesized and evaluated for their biological activities. For instance, 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, related compounds, were investigated for their antibacterial properties against various bacterial infections (Santilli et al., 1975). Similarly, derivatives of 1,2,3,4-tetrahydro-β-carboline carboxylic acids were synthesized and tested for their hepatoprotective activity, indicating the potential therapeutic applications of such compounds (Saiga et al., 1987).
Bioactive Compounds and Chemical Properties
Carboxylic acids, including those structurally similar to the chemical of interest, have been studied for their bioactive properties. Natural and synthesized neo fatty (carboxylic) acids and their analogs and derivatives have shown potential for various biological activities, suggesting a promising avenue for chemical preparations and pharmaceutical applications (Dembitsky, 2006). Similarly, the structure-related antioxidant, microbiological, and cytotoxic activities of certain carboxylic acids have been reviewed, showing the impact of structural differences on their biological properties (Godlewska-Żyłkiewicz et al., 2020).
Biocatalyst Inhibition and Metabolic Impact
The impact of carboxylic acids on biocatalyst inhibition has been a subject of study. These acids, being precursors for various industrial chemicals, can inhibit microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below the desired yield. Understanding this inhibition can aid in metabolic engineering strategies to increase microbial robustness and industrial performance (Jarboe et al., 2013).
Safety And Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-6-5-11(7-12,16-4)8(13)14/h5-7H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJNTGYEUVCROE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Tert-butoxy)carbonyl]-3-methoxypyrrolidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

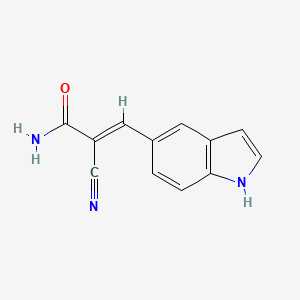
![(2-Methoxypyridin-3-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2795754.png)
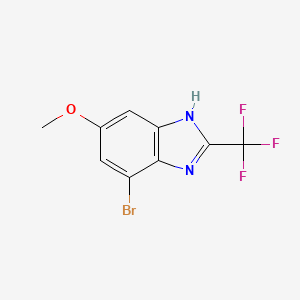
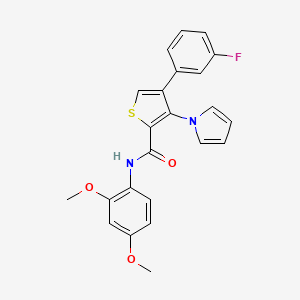
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2795757.png)
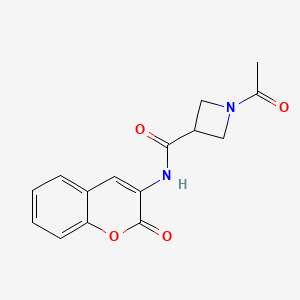
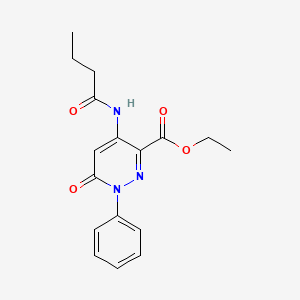
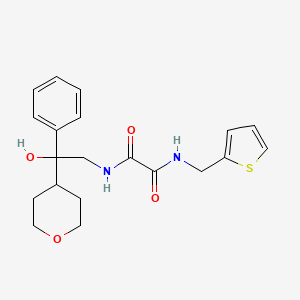
![5-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2795764.png)
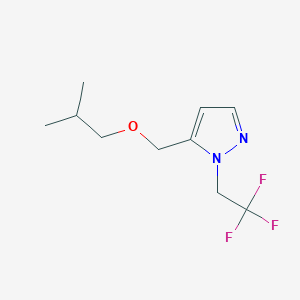
![2-(2-chlorophenyl)-7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2795766.png)
